An In-depth Technical Guide to N-(2-chloro-5-fluorophenyl)azetidin-3-amine: Properties, Synthesis, and Analysis
An In-depth Technical Guide to N-(2-chloro-5-fluorophenyl)azetidin-3-amine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine motif is a valuable scaffold known to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability, solubility, and three-dimensional complexity.[1] This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of N-(2-chloro-5-fluorophenyl)azetidin-3-amine, detailed synthetic protocols, and validated analytical methodologies for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds in drug development programs.
Chemical and Physical Properties
Direct experimental data for many of the physicochemical properties of N-(2-chloro-5-fluorophenyl)azetidin-3-amine are not extensively reported in the public domain. However, based on its structure and data from analogous compounds, we can provide a combination of known data and reliable predictions.
Identification
| Property | Value | Source |
| Chemical Name | N-(2-chloro-5-fluorophenyl)azetidin-3-amine | - |
| CAS Number | 1694197-03-9 | [2] |
| Molecular Formula | C₉H₁₀ClFN₂ | [3] |
| Molecular Weight | 200.64 g/mol | [3] |
| SMILES | FC1=CC=C(Cl)C(NC2CNC2)=C1 | [3] |
Physicochemical Properties
The following table presents a combination of known and estimated physicochemical properties. Due to the limited availability of experimental data for the title compound, values for the parent N-phenylazetidine and a related chloro-substituted analog are provided for context and estimation.
| Property | N-(2-chloro-5-fluorophenyl)azetidin-3-amine | N-Phenylazetidine (Analog) | 2-(3-Chlorophenyl)azetidine (Analog) |
| Appearance | Predicted: Colorless to pale yellow solid | - | - |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF | Data not available | Data not available |
| pKa (of the amine) | Estimated: 8.5 - 9.5 | - | - |
| logP (calculated) | Data not available | 3.2 | - |
Note: The pKa is estimated based on typical values for N-aryl secondary amines, with electron-withdrawing effects of the chloro and fluoro substituents expected to slightly decrease the basicity compared to an unsubstituted N-phenylazetidine.
Synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine
The synthesis of N-aryl-azetidin-3-amines can be achieved through several established methods in organic chemistry. A highly practical and direct approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with the desired aniline.[4][5]
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-(2-chloro-5-fluorophenyl)azetidin-3-amine involves a two-step process starting from a commercially available N-protected azetidin-3-ol. This is followed by conversion of the hydroxyl group to a good leaving group (e.g., mesylate) and subsequent nucleophilic substitution with 2-chloro-5-fluoroaniline. The final step is the deprotection of the azetidine nitrogen.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-aryl-azetidin-3-amines.[4][6]
Step 1: Synthesis of N-Boc-azetidin-3-yl methanesulfonate
-
To a solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-N-(2-chloro-5-fluorophenyl)azetidin-3-amine
-
To a solution of N-Boc-azetidin-3-yl methanesulfonate (1.0 eq) in acetonitrile (MeCN, 0.2 M), add 2-chloro-5-fluoroaniline (1.2 eq) and potassium carbonate (2.0 eq).[4]
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.[4]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected product.
Step 3: Deprotection to yield N-(2-chloro-5-fluorophenyl)azetidin-3-amine
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane (10 eq) dropwise.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic and Analytical Characterization
While specific spectra for N-(2-chloro-5-fluorophenyl)azetidin-3-amine are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure and provides general protocols for its analysis.
Expected Spectroscopic Data
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the 2-chloro-5-fluorophenyl ring. The coupling patterns will be influenced by both the chloro and fluoro substituents.
-
Azetidine Protons: The protons on the azetidine ring will likely appear as multiplets. The methine proton at the 3-position (CH-N) is expected to be in the region of δ 3.5-4.5 ppm. The methylene protons of the azetidine ring (CH₂) are expected in the range of δ 3.0-4.0 ppm.
-
Amine Proton (N-H): A broad singlet is expected, the chemical shift of which will be concentration and solvent-dependent, typically in the range of δ 3.0-5.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine and chlorine will show characteristic coupling (C-F) and electronic effects.
-
Azetidine Carbons: The methine carbon at the 3-position (C-N) is expected around δ 50-60 ppm. The methylene carbons of the azetidine ring are expected in the range of δ 40-50 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic absorption for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.[7]
-
C-N Stretch: Aromatic C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ region.[7]
-
C-H Stretch: Aromatic and aliphatic C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C-Cl and C-F Stretches: Absorptions corresponding to the C-Cl and C-F bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 200.64.
-
Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.
-
Fragmentation: Common fragmentation patterns would involve cleavage of the azetidine ring and loss of substituents from the aromatic ring.
-
Analytical Methods
The purity and identity of N-(2-chloro-5-fluorophenyl)azetidin-3-amine can be determined using standard analytical techniques. A certificate of analysis for this compound indicates a purity of 97.22% as determined by HPLC.[4]
3.2.1. High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended for optimal separation. For example, start with a mixture of 95:5 Water (with 0.1% trifluoroacetic acid or formic acid) : Acetonitrile, and ramp up to 5:95 Water : Acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the amine may be necessary to improve volatility and peak shape.
Protocol:
-
Sample Preparation and Derivatization: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate). Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl derivative.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5-10 minutes.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 50-500.
-
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery
The azetidine scaffold is increasingly utilized by medicinal chemists to fine-tune the properties of drug candidates.[1] The incorporation of an azetidine ring can:
-
Enhance Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or rings.
-
Improve Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving the solubility of the parent molecule.
-
Provide Structural Rigidity: The conformational constraint imposed by the azetidine ring can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
-
Serve as a Versatile Linker: The azetidine ring can be used as a linker to connect different pharmacophoric elements in a molecule.
N-(2-chloro-5-fluorophenyl)azetidin-3-amine, with its reactive amine handle and substituted aromatic ring, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications across various disease areas.
References
- A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. (2020).
- N-(2-Chloro-5-fluorophenyl)azetidin-3-amine. BLDpharm.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- IR: amines.
- Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. (2015).
- Physicochemical properties of synthesized N-(substituted... | Download Table.
- 1694197-03-9|N-(2-Chloro-5-fluorophenyl)azetidin-3-amine. BLDpharm.
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- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Benchchem.
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- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. (2024).
- Recent progress in synthesis of 3-functionalized azetidines.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Structure of azetidine‐containing compounds found in nature.
- A Technical Guide to the Spectral Analysis of 2-azido-N-(2-chlorophenyl)acetamide and Its Analogs. Benchchem.
- N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. MDPI. (2013).
- No.2024_1461-25-2 NIOSH NIOSH Manual of Analytical Methods (NMAM), Fifth Edition ORGANOTIN COMPOUNDS (as Sn) Method No. 5504 1.0. 厚生労働省.
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